molecular formula C17H15FN2O3 B2564591 N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 861208-00-6

N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2564591
CAS No.: 861208-00-6
M. Wt: 314.316
InChI Key: ICSPWGFTMSOLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a fluorobenzyl halide and a suitable base to promote the substitution reaction.
  • Carboxamide Formation:

    • The final step involves the formation of the carboxamide group. This is typically achieved by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    • Formation of the Benzoxazine Ring:

      • The initial step involves the condensation of an appropriate amine with a phenol derivative to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions to facilitate the ring closure.

    Chemical Reactions Analysis

    Types of Reactions: N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
    • Reduction:

      • Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
    • Substitution:

      • The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. This is often achieved using nucleophiles such as amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

      Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

      Substitution: Nucleophiles like amines, thiols, and halides.

    Major Products:

    • Oxidation products may include carboxylic acids or ketones.
    • Reduction products may include alcohols or amines.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a precursor in various organic reactions.

    Biology and Medicine:

    • Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
    • Explored as a candidate for drug development due to its unique structural features.

    Industry:

    • Utilized in the development of new materials, such as polymers and resins, due to its benzoxazine ring structure.
    • Employed in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism by which N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the benzoxazine ring may contribute to its overall stability and bioavailability.

    Comparison with Similar Compounds

    • N-(4-chlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
    • N-(4-bromobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
    • N-(4-methylbenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

    Uniqueness:

    • The presence of the fluorobenzyl group in N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs.
    • The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    N-[(4-fluorophenyl)methyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15FN2O3/c1-17(15(21)19-10-11-6-8-12(18)9-7-11)16(22)20-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ICSPWGFTMSOLNN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC=C(C=C3)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15FN2O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    >47.1 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID24821686
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.